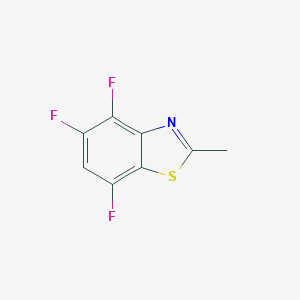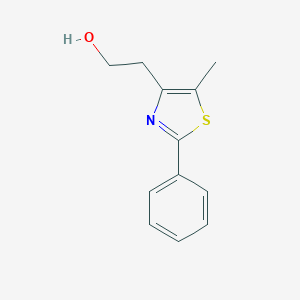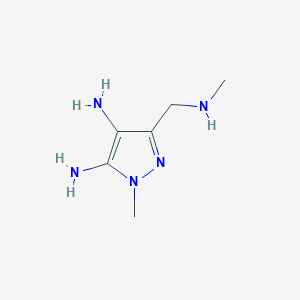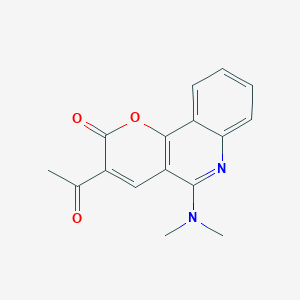
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)- is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is also known as DMAPT and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMAPT involves the inhibition of the NF-κB pathway, a key signaling pathway involved in inflammation and cancer. DMAPT inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that plays a critical role in the regulation of NF-κB activity. This leads to the downregulation of genes involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
DMAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. DMAPT has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, DMAPT has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels that supply tumors with nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMAPT is its relatively simple synthesis method, which allows for large-scale production. Additionally, DMAPT has been extensively studied and has been shown to have a variety of potential applications in scientific research. However, there are also some limitations to using DMAPT in lab experiments. One limitation is that DMAPT is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, DMAPT has been shown to have some toxicity in animal models, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of DMAPT. One potential direction is the development of more water-soluble derivatives of DMAPT, which could improve its efficacy in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of DMAPT and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of DMAPT in humans, which could pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of DMAPT involves the reaction of 3-acetyl-5-aminomethyl-2H-pyran-2-one with dimethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to form the final product. The synthesis of DMAPT is a relatively simple process and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DMAPT has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, DMAPT has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
172753-39-8 |
|---|---|
Produktname |
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)- |
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
3-acetyl-5-(dimethylamino)pyrano[3,2-c]quinolin-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-9(19)11-8-12-14(21-16(11)20)10-6-4-5-7-13(10)17-15(12)18(2)3/h4-8H,1-3H3 |
InChI-Schlüssel |
NZUZEAQHYAGDEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
Kanonische SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
Andere CAS-Nummern |
172753-39-8 |
Synonyme |
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

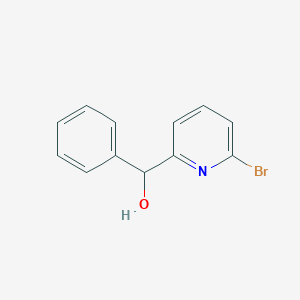
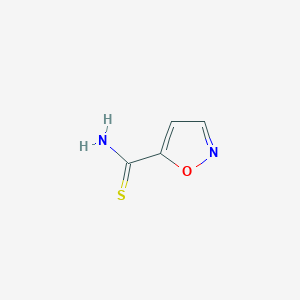
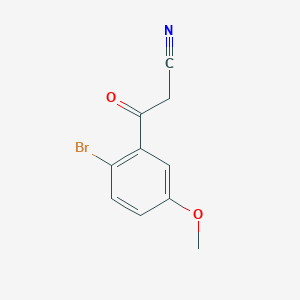
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)

